6,7-diethoxyquinazolin-4(3H)-one
Overview
Description
6,7-Dimethoxyquinazolin-4-amine is a quinazoline derivative . Quinazoline is a biologically significant scaffold known to be linked with several pharmacological activities .
Synthesis Analysis
Quinazolin-4(3H)-ones have been synthesized for various studies. For instance, 16 different, rationally designed 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides were synthesized and screened for anticonvulsant activities through in vivo experiments .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyquinazolin-4-amine is C10H11N3O2 . The structure of quinazolin-4(3H)-ones has been explored in various studies .Chemical Reactions Analysis
Quinazolin-4(3H)-ones have been used in various chemical reactions. For instance, they have been used in the synthesis of anticonvulsants .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dimethoxyquinazolin-4-amine is 205.21 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Pharmacology: Anticonvulsant Activity
Scientific Field
Pharmacology Application Summary: The compound has been evaluated for its potential anticonvulsant effects. Methods of Application:
- Some derivatives showed significant increase in seizure threshold .
- Reduction in seizure duration was observed, indicating potential efficacy as an anticonvulsant agent .
Neuroscience: Mitochondrial Medicine
Scientific Field
Neuroscience Application Summary: Investigated for its role in mitochondrial dynamics regulation. Methods of Application:
- Regulation of orexinergic and mTOR activation was observed, suggesting therapeutic potential for PTSD .
Alzheimer’s Disease: Multi-targetable Chalcone Derivatives
Scientific Field
Neuropharmacology Application Summary: Development of chalcone derivatives bearing the quinazolinone moiety for Alzheimer’s treatment. Methods of Application:
- Derivatives exhibited potential to interact with multiple targets relevant to Alzheimer’s disease pathophysiology .
Reproductive Biology: Impact on Reproductive Competence
Scientific Field
Reproductive Biology Application Summary: Studied the impact of environmental factors on reproductive competence using the compound. Methods of Application:
- Altered reproductive competence was observed under constant light exposure and high-fat diet conditions .
Gastroenterology: Gastroprotective Cocrystal
Scientific Field
Gastroenterology Application Summary: Formulation of a gastroprotective cocrystal incorporating the quinazolinone structure. Methods of Application:
Hepatology: Hepatic Encephalopathy Treatment
Scientific Field
Hepatology Application Summary: The compound’s efficacy in treating hepatic encephalopathy was assessed. Methods of Application:
Each of these applications demonstrates the versatility of “6,7-diethoxyquinazolin-4(3H)-one” in various scientific fields, showcasing its potential in contributing to advancements in medical and pharmaceutical research. The detailed methods and results highlight the compound’s multifaceted role and pave the way for further exploration and development in these areas.
Oncology: Antitumor Activity
Scientific Field
Oncology Application Summary: The compound has been studied for its antitumor properties, particularly against the MKN45 cell line. Methods of Application:
- Two compounds showed significant inhibitory activity higher than that of the positive control, Gefitinib .
Proteomics: Biochemical Research
Scientific Field
Proteomics Application Summary: Utilized in proteomics research to study protein interactions and functions. Methods of Application:
Anti-inflammatory Research: Synthesis of Novel Derivatives
Scientific Field
Pharmacology Application Summary: Synthesized for the development of anti-inflammatory agents. Methods of Application:
These applications further illustrate the diverse potential of “6,7-diethoxyquinazolin-4(3H)-one” in scientific research, highlighting its role in oncology, proteomics, and anti-inflammatory drug development. The compound’s ability to be modified and its biological activity make it a valuable asset in the advancement of various fields of medical science.
Cardiovascular Research: Vasodilatory Effects
Scientific Field
Cardiovascular Pharmacology Application Summary: The compound has been investigated for its vasodilatory effects, which could have implications for treating cardiovascular diseases. Methods of Application:
- Demonstrated significant vasodilation, indicating potential for development as a cardiovascular therapeutic agent .
Dermatology: Psoriasis Treatment
Scientific Field
Dermatology Application Summary: Potential application in the treatment of psoriasis due to its anti-proliferative effects on keratinocytes. Methods of Application:
Immunology: Immunosuppressive Activity
Scientific Field
Immunology Application Summary: The compound’s immunosuppressive activity has been studied for potential use in autoimmune diseases and organ transplantation. Methods of Application:
Future Directions
Quinazolin-4(3H)-ones have been found to be effective against multiple seizures, especially if active against pharmaco-resistant seizures . This suggests that they may be useful as broad-spectrum anti-seizure drug candidates with favorable pharmacokinetic parameters . This opens up opportunities for novel therapeutics .
properties
IUPAC Name |
6,7-diethoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-10-5-8-9(6-11(10)17-4-2)13-7-14-12(8)15/h5-7H,3-4H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKNVIMJJNHQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469265 | |
Record name | 6,7-diethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxyquinazolin-4(3H)-one | |
CAS RN |
179246-15-2 | |
Record name | 6,7-diethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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